Citrulline
Description
L-Citrulline is a nonessential amino acid first isolated from watermelon (Citrullus vulgaris) and plays a critical role in the urea cycle and nitric oxide (NO) synthesis . It serves as a precursor to L-arginine, which is directly utilized by nitric oxide synthase (NOS) to produce NO, a vasodilator essential for cardiovascular health, immune function, and exercise performance . Unlike L-arginine, L-citrulline bypasses hepatic metabolism, leading to more efficient increases in plasma arginine levels and sustained NO production . Clinically, it has shown promise in improving endothelial function, reducing oxidative stress, and enhancing exercise recovery .
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKLRLOHDJJDR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883373 | |
| Record name | Citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
212 mg/mL | |
| Record name | Citrulline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00155 | |
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| Record name | Citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
372-75-8 | |
| Record name | Citrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Citrulline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372758 | |
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| Record name | Citrulline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00155 | |
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| Record name | L-Ornithine, N5-(aminocarbonyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citrulline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.145 | |
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| Record name | CITRULLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VT07BGDA | |
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| Record name | Citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235.5 °C | |
| Record name | Citrulline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Microbial Conversion Methods
Substrate Preparation and Fermentation
Microbial biosynthesis remains the most widely adopted industrial method for L-citrulline production. As detailed in US8178721B2, the process begins with dissolving L-arginine in an aqueous medium adjusted to pH 6.0–6.7 using hydrochloric acid, followed by buffering with sodium dodecyl sulfate to stabilize the reaction environment. The conversion vessel is inoculated with bacterial strains (often Escherichia coli derivatives) pre-cultured at 37°C for 48–72 hours in nutrient-rich media. Post-fermentation centrifugation at 10,000–15,000 × g separates microbial biomass from the supernatant containing crude L-citrulline.
Table 1: Microbial Conversion Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Fermentation pH | 6.0–6.7 (buffered with SDS) | |
| Inoculation Temperature | 37°C | |
| Centrifugation Force | 10,000–15,000 × g | |
| Arginine Concentration | 1.0–1.5 M |
Decolorization and Primary Crystallization
The supernatant undergoes decolorization using activated carbon (1.0% w/v) at 60–70°C for 60 minutes, followed by frame filtration to remove particulate matter. Vacuum distillation at 70–80°C concentrates the filtrate 3:1 before ethanol addition (3 volumes per concentrate volume) induces crystallization at 5–8°C. Agitation at 200 rpm for 60–180 minutes ensures uniform crystal formation, yielding a 68–72% pure intermediate product.
Enzymatic Synthesis Approaches
Urea Cycle Enzyme Utilization
The urea cycle provides a natural enzymatic route for L-citrulline synthesis, leveraging ornithine carbamoyltransferase (OCT) to condense carbamoyl phosphate and L-ornithine. Industrial adaptations employ immobilized OCT on silica matrices, achieving conversion efficiencies of 85–90% at pH 7.4 and 25°C. However, carbamoyl phosphate's instability above 30°C limits reaction scalability compared to microbial methods.
Nitric Oxide Synthase-Mediated Production
Nitric oxide synthase (NOS) catalyzes arginine oxidation to citrulline during nitric oxide generation, offering a parallel enzymatic route. In vitro systems using recombinant NOS isoforms achieve 0.8–1.2 mM this compound/hour but require costly NADPH cofactors, making this method economically viable only for high-purity pharmaceutical applications.
Table 2: Enzymatic Synthesis Performance Metrics
| Enzyme | Yield (%) | Temperature (°C) | Cofactor Requirement |
|---|---|---|---|
| Ornithine Carbamoyltransferase | 85–90 | 25 | None |
| Nitric Oxide Synthase | 60–75 | 37 | NADPH |
Purification and Crystallization Techniques
Multi-Stage Crystallization
Post-fermentation crude product undergoes three crystallization cycles to achieve >99% purity. Initial ethanol precipitation (Section 1.2) is followed by dissolution in deionized water (1:5 w/v) and 5 kDa membrane filtration to remove endotoxins. Secondary crystallization at 5–8°C with 2-propanol yields 89–92% pure material, while tertiary crystallization under vacuum at 80°C produces pharmaceutical-grade crystals.
Industrial-Scale Production Considerations
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase C18 columns with UV detection at 200 nm resolve this compound from arginine and ornithine impurities. Retention times are standardized at 6.8 ± 0.2 minutes with mobile phase acetonitrile:water (15:85 v/v).
Mass Spectrometry Confirmation
Electrospray ionization (ESI)-MS identifies molecular ions at m/z 176.1 [M+H]⁺ and 198.1 [M+Na]⁺, with MS/MS fragmentation confirming structure via neutral loss of 43 (NH₂CONH₂).
Chemical Reactions Analysis
Types of Reactions: Citrulline undergoes various biochemical reactions, including hydrolysis and enzymatic reactions. One significant reaction is the conversion of arginine to this compound, catalyzed by nitric oxide synthase, which also produces nitric oxide .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and enzymes to break down arginine into this compound and nitric oxide.
Formylation: Utilizes carbamide for the formylation of the delta-amino group in the synthesis process.
Major Products:
From Arginine: this compound and nitric oxide.
From Ornithine: this compound and carbamoyl phosphate.
Scientific Research Applications
Cardiovascular Health
L-citrulline supplementation has been extensively studied for its effects on cardiovascular health, primarily due to its ability to increase nitric oxide production, which enhances vasodilation and blood flow.
Clinical Findings
- A review indicated that L-citrulline supplementation could lower both resting and stress-induced blood pressure in individuals with pre-hypertension .
- In another study, it was found to significantly reduce brachial and aortic blood pressure responses during stress tests in young men, although results were mixed in older populations .
Exercise Performance
L-citrulline has gained popularity among athletes for its potential ergogenic effects.
Effects on Performance
- Research indicates that L-citrulline can enhance exercise performance by increasing plasma L-arginine levels, which may improve oxygen uptake kinetics and reduce muscle fatigue .
- A systematic review concluded that L-citrulline supplementation improved cycling time by 1.5% compared to placebo, suggesting a beneficial impact on endurance activities .
Case Studies
- In one study involving trained cyclists, those who consumed L-citrulline showed improved time trial performance and reduced muscle soreness post-exercise .
- Another investigation reported enhanced recovery from high-intensity exercise following L-citrulline supplementation, indicating its potential role in post-exercise recovery strategies .
Metabolic Health
L-citrulline has also been studied for its effects on metabolic conditions, particularly type 2 diabetes.
Impact on Glucose Homeostasis
- Studies have shown that L-citrulline supplementation can improve glucose metabolism and lipid profiles in overweight individuals with type 2 diabetes. Significant reductions in serum insulin, glucose levels, and inflammatory markers were observed following supplementation .
- In critically ill patients, L-citrulline was associated with improved survival rates without mechanical ventilation and reductions in fasting blood sugar levels .
Other Potential Applications
Beyond cardiovascular and metabolic health, L-citrulline has been explored for various other applications:
- Erectile Dysfunction : Some studies suggest that L-citrulline may help alleviate symptoms of mild-to-moderate erectile dysfunction by improving blood flow .
- Muscle Health : Animal studies indicate that L-citrulline might aid in preventing age-related muscle wasting and improving muscle protein synthesis, particularly in elderly populations .
- Neurological Health : Early research hints at potential benefits for neurodegenerative conditions such as Parkinson's disease and certain dementias .
Summary Table of Applications
Mechanism of Action
Citrulline is converted to arginine by the enzyme argininosuccinate synthase. Arginine is then responsible for many of this compound’s therapeutic effects, including the production of nitric oxide, which relaxes blood vessels and improves blood flow . This compound also plays a role in the urea cycle, helping to detoxify ammonia by converting it into urea for excretion .
Comparison with Similar Compounds
Key Research Findings
Synergistic Effects
- Combining L-citrulline with glutathione (GSH) increased plasma nitrite and NOx (NO metabolites) by 40% in humans, whereas neither compound alone was effective .
Dose-Dependent Responses
- In hypoxic pulmonary artery cells, 0.5–3 mM L-citrulline upregulated arginase II activity by 30–50%, paradoxically increasing oxidative stress at higher doses .
Conflicting Evidence in Exercise Performance
Biological Activity
L-Citrulline is a non-essential amino acid that plays a crucial role in various physiological processes, particularly in the urea cycle and nitric oxide (NO) synthesis. Its biological activity has garnered significant attention in recent years due to its potential therapeutic applications in cardiovascular health, exercise performance, and metabolic disorders. This article explores the biological activity of L-citrulline, highlighting key research findings, mechanisms of action, and clinical implications.
Nitric Oxide Production
L-Citrulline is primarily known for its ability to enhance the production of nitric oxide, a vital signaling molecule involved in vasodilation and blood flow regulation. The conversion of L-citrulline to L-arginine in the body leads to increased NO synthesis via endothelial nitric oxide synthase (eNOS). This process is crucial for maintaining vascular health and regulating blood pressure .
Urea Cycle Function
As an intermediate in the urea cycle, L-citrulline helps detoxify ammonia, a byproduct of protein metabolism. This function is particularly important in conditions where ammonia levels may become elevated, such as liver disease or certain metabolic disorders .
2. Cardiovascular Health
Blood Pressure Regulation
Numerous studies have demonstrated that L-citrulline supplementation can lead to significant reductions in systolic blood pressure. A systematic review indicated that L-citrulline supplementation reduced systolic blood pressure by an average of 4 mmHg in various populations . This effect is attributed to enhanced endothelial function and improved vascular reactivity.
Endothelial Function
Research has shown that L-citrulline can improve endothelial function by increasing NO bioavailability. In rodent models, L-citrulline supplementation restored NO levels and improved microcirculatory blood flow, suggesting its potential as a therapeutic agent for conditions associated with endothelial dysfunction .
3. Exercise Performance
Enhancement of Athletic Performance
L-Citrulline has been studied extensively for its ergogenic effects on exercise performance. A review highlighted that supplementation with L-citrulline can enhance both aerobic and anaerobic performance by improving blood flow and reducing muscle soreness post-exercise .
Case Study: Cycling Performance
In a controlled trial involving trained cyclists, participants who received L-citrulline showed a reduction in cycling completion time by 1.5% compared to a placebo group, indicating improved endurance and performance .
4. Metabolic Health
Insulin Sensitivity and Blood Sugar Levels
L-Citrulline supplementation has been linked to improvements in metabolic health markers. In critically ill patients, L-citrulline was associated with significant reductions in fasting blood sugar levels and total cholesterol . Additionally, it has been suggested that L-citrulline may enhance insulin sensitivity through its effects on NO production.
5. Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of L-citrulline:
Q & A
Q. How should ethical and methodological rigor be ensured in L-citrulline clinical trials?
- Ethical Framework : Obtain IRB approval (specify committee name and protocol number) and informed consent. Align research questions with PICOT criteria (Population, Intervention, Comparison, Outcome, Time). For pediatric studies, include assent procedures and justify risks/benefits in vulnerable populations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
